

# Application Note: Quantification of Captopril Disulfide in Tablets using Near-Infrared Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Captopril disulfide

Cat. No.: B1668295

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

AN-NIRS-025

### Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension. A primary degradation product of Captopril is **Captopril Disulfide**, an impurity that can affect the therapeutic efficacy and safety of the drug product.<sup>[1]</sup> Monitoring the concentration of **Captopril Disulfide** is a critical quality attribute in the manufacturing and stability testing of Captopril tablets. Traditional methods for quantification, such as High-Performance Liquid Chromatography (HPLC), are often time-consuming and involve the use of solvents.<sup>[1]</sup>

Near-Infrared Spectroscopy (NIRS) offers a rapid, non-destructive, and solvent-free alternative for the quantification of active pharmaceutical ingredients (APIs) and impurities in solid dosage forms.<sup>[2]</sup> This application note provides a detailed protocol for the development and validation of a NIRS method for the quantification of **Captopril Disulfide** in tablets, leveraging chemometric techniques.

## Principle

NIRS measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 800-2500 nm). The absorption bands in this region correspond to overtones and combinations of fundamental molecular vibrations, such as C-H, N-H, O-H, and S-H bonds. [3] Although NIR spectra are often complex with overlapping peaks, chemometric models, such as Partial Least Squares (PLS) regression, can be developed to correlate the spectral data with the concentration of the analyte of interest, in this case, **Captopril Disulfide**. A robust calibration model is built using a set of samples with known concentrations of **Captopril Disulfide**, as determined by a reference method like HPLC. This model can then be used to predict the **Captopril Disulfide** content in unknown samples rapidly.

## Experimental Protocols

### Reference Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is required to determine the reference values for the calibration and validation of the NIRS model.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m)
- Data acquisition and processing software

Chromatographic Conditions:

- Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20  $\mu$ L.
- Column Temperature: Ambient or controlled (e.g., 25  $^{\circ}$ C).

- Detection Wavelength: UV detection at a wavelength where **Captopril Disulfide** has significant absorbance.

#### Sample Preparation:

- Accurately weigh and grind a number of tablets to obtain a fine, homogeneous powder.
- Accurately weigh a portion of the powder equivalent to a single tablet's average weight.
- Dissolve the powder in a suitable solvent system (e.g., a mixture of the mobile phase components).
- Filter the solution through a 0.45  $\mu\text{m}$  filter before injection.

## Near-Infrared Spectroscopy (NIRS) Analysis

#### Instrumentation:

- NIR Spectrometer (e.g., FT-NIR or dispersive) equipped with a diffuse reflectance accessory.
- Sample vials or holders suitable for powder analysis.
- Software for spectral data acquisition and chemometric analysis.

#### Data Acquisition Parameters:

- Spectral Range: 14,000  $\text{cm}^{-1}$  to 3,800  $\text{cm}^{-1}$  (approximately 714 nm to 2631 nm).[\[1\]](#)
- Resolution: 8  $\text{cm}^{-1}$  or 16  $\text{cm}^{-1}$ .
- Number of Scans: 32 to 64 scans co-added to produce a single spectrum.[\[3\]](#)
- Measurement Mode: Diffuse Reflectance.

#### Sample Preparation and Measurement:

- For intact tablets, place the tablet directly in the instrument's sample holder. For powdered samples, crush the tablet into a fine powder.[\[4\]](#)

- Place the sample (intact tablet or powder) in a suitable sample cup or vial.[\[4\]](#)
- Ensure a consistent presentation of the sample to the NIR beam to minimize variability.
- Collect the NIR spectrum for each sample.

## Chemometric Model Development and Validation

A Partial Least Squares (PLS) regression model is developed to correlate the NIR spectral data with the HPLC reference values.

### 1. Calibration Set Selection:

- Prepare a set of tablets with varying concentrations of **Captopril Disulfide**. This can be achieved by subjecting tablets to accelerated degradation conditions (e.g., heat and humidity) or by preparing laboratory-scale batches with known amounts of **Captopril Disulfide**.[\[1\]](#)
- Analyze all samples in the calibration set using the reference HPLC method to obtain accurate concentration values.

### 2. Spectral Pre-processing:

- Apply appropriate pre-processing techniques to the raw NIR spectra to reduce baseline variations, scattering effects, and other sources of noise. Common pre-processing methods include:
  - Savitzky-Golay Smoothing and Derivatives (e.g., 1st or 2nd derivative with a 15-point window).[\[1\]](#)
  - Standard Normal Variate (SNV).
  - Multiplicative Scatter Correction (MSC).

### 3. PLS Model Building and Validation:

- Develop a PLS regression model using the pre-processed spectra and the corresponding HPLC reference values.

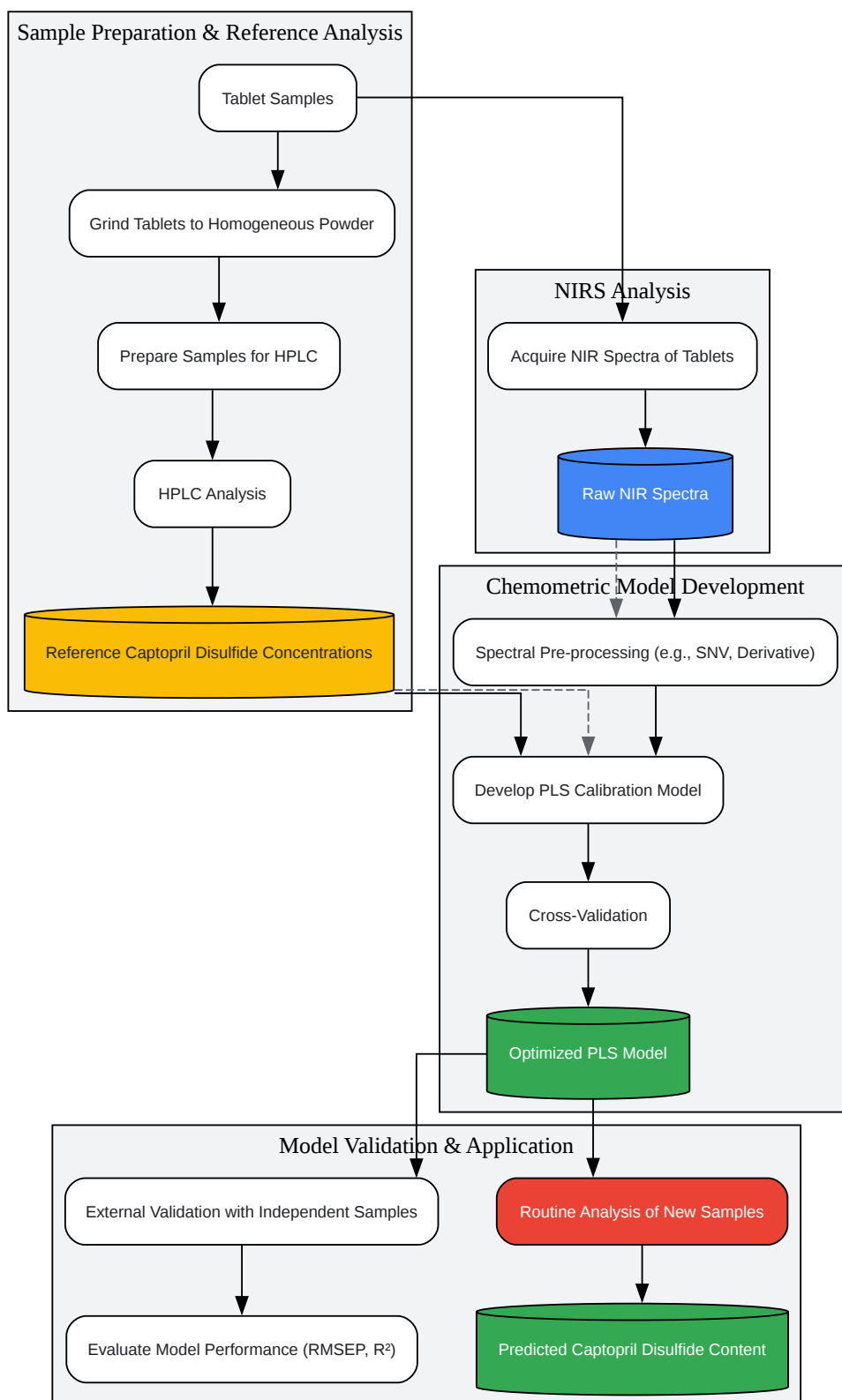
- Use cross-validation (e.g., leave-one-out or random subsets) to determine the optimal number of latent variables (factors) for the model, avoiding overfitting.
- Evaluate the model's performance using an external validation set (samples not used in the calibration).
- The model's predictive ability is assessed by parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination ( $R^2$ ).

## Data Presentation

The performance of the developed NIRS method should be documented and compared to the reference method.

Parameter	Description	Typical Value/Range
Linearity ( $R^2$ )	The correlation coefficient between the NIRS predicted values and the HPLC reference values.	> 0.95
Accuracy (Recovery)	The closeness of the NIRS predicted values to the true values, often expressed as a percentage recovery.	98.0% - 102.0%
Precision (RSD)	The relative standard deviation of repeated measurements of the same sample.	< 2.0%
RMSEP	Root Mean Square Error of Prediction, indicating the average error in the predicted concentration units.	0.074 mg per tablet. <a href="#">[1]</a>
Specificity	The ability of the method to quantify the analyte in the presence of other components (excipients).	Demonstrated through the selection of specific spectral regions and model validation.

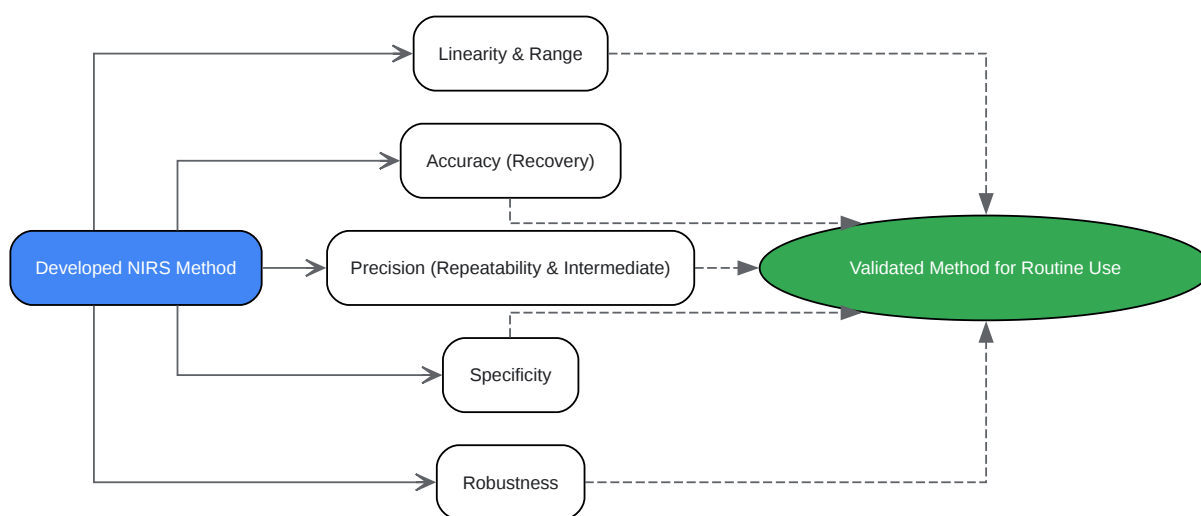
## Experimental Workflow and Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Experimental workflow for NIRS quantification of **Captopril Disulfide**.

## Logical Relationship of Method Validation



[Click to download full resolution via product page](#)

Caption: Relationship of validation parameters for the NIRS method.

## Conclusion

Near-Infrared Spectroscopy, coupled with chemometrics, provides a powerful analytical tool for the rapid and non-destructive quantification of **Captopril Disulfide** in tablets. This method offers significant advantages over traditional chromatographic techniques in terms of speed, cost-effectiveness, and ease of implementation, making it highly suitable for at-line or in-line process monitoring and quality control in the pharmaceutical industry. The successful implementation of this method requires careful development and validation of a robust chemometric model against a reliable reference method.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. pharmtech.com [pharmtech.com]
- 4. amecj.com [amecj.com]
- To cite this document: BenchChem. [Application Note: Quantification of Captopril Disulfide in Tablets using Near-Infrared Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668295#near-infrared-spectroscopy-for-quantification-of-captopril-disulfide-in-tablets]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)